Superior Film Purity in ALD: CpCo(CO)₂ vs. Co₂(CO)₈ for Low-Oxygen Cobalt Thin Films
In a direct head-to-head comparison for remote plasma atomic layer deposition (ALD) of cobalt thin films, Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) produces films with significantly lower oxygen and carbon impurities compared to the commonly used alternative, dicobalt octacarbonyl (Co₂(CO)₈). This difference is critical for applications requiring high-purity metallic cobalt layers, such as in semiconductor interconnects [1].
| Evidence Dimension | Film Impurity Content (H₂ Plasma) |
|---|---|
| Target Compound Data | Oxygen content: < 1%; Carbon content: ~7–8% |
| Comparator Or Baseline | Dicobalt octacarbonyl [Co₂(CO)₈]: Oxygen content: ~2%; Carbon content: ~15% |
| Quantified Difference | Oxygen impurity reduced by >50%; Carbon impurity reduced by ~50% |
| Conditions | Remote plasma ALD, H₂ plasma, process pressure 0.1-2 Torr, plasma power 300W |
Why This Matters
Procurement of CpCo(CO)₂ over Co₂(CO)₈ is justified when the end-use specification demands cobalt thin films with oxygen content below 1%, a threshold not met by the alternative precursor.
- [1] Kim, K., Lee, K., Han, S., Park, T., Lee, Y., Kim, J., Yeom, S., & Jeon, H. (2007). Comparison of Co Films Deposited by Remote Plasma Atomic Layer Deposition Method with Cyclopentadienylcobalt Dicarbonyl [CpCo(CO)2] and Dicobalt Octacarbonyl [Co2(CO)8]. Japanese Journal of Applied Physics, 46(8L), L173. View Source
